2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

Site-selective metalation Ortho-lithiation Regioselectivity

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CAS 2734778-15-3) is a fluorinated aromatic compound bearing a methoxymethoxy (MOM) protecting group at the 1-position, a fluorine at the 2-position, and a trifluoromethyl group at the 4-position. As a MOM-protected phenol derivative, it serves as a key intermediate in the synthesis of complex fluorinated molecules, particularly for site-selective metalation and subsequent functionalization.

Molecular Formula C9H8F4O2
Molecular Weight 224.15 g/mol
Cat. No. B14022710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Molecular FormulaC9H8F4O2
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)C(F)(F)F)F
InChIInChI=1S/C9H8F4O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3
InChIKeyCGJVTCJHBXAFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene – A Protected Fluoro-Trifluoromethyl Building Block for Site-Selective Synthesis


2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene (CAS 2734778-15-3) is a fluorinated aromatic compound bearing a methoxymethoxy (MOM) protecting group at the 1-position, a fluorine at the 2-position, and a trifluoromethyl group at the 4-position . As a MOM-protected phenol derivative, it serves as a key intermediate in the synthesis of complex fluorinated molecules, particularly for site-selective metalation and subsequent functionalization [1]. Its structure combines the metabolic stability enhancement of the CF₃ group with the synthetic versatility of the MOM-protected oxygen, making it a strategically valuable building block in medicinal and agrochemical research [2].

Why 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene Cannot Be Replaced by Common Unprotected or Isomeric Analogs


Substituting 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene with generic analogs such as the unprotected phenol 2-fluoro-4-(trifluoromethyl)phenol or the isomeric MOM-protected meta- and para-(trifluoromethyl)phenols fundamentally alters reaction outcomes. The MOM protecting group is essential for achieving clean, high-yield site-selective metalation [1]. Without MOM protection, direct ortho-metalation of (trifluoromethyl)phenols yields products in only moderate yields due to competing side reactions and poor regiocontrol [1]. Furthermore, the precise substitution pattern—fluorine at the 2-position, MOM at the 1-position, and CF₃ at the 4-position—confers a unique regioselectivity profile during lithiation that is not replicable with other isomers or with alternative protecting groups such as TIPS, which has been shown to underperform MOM in terms of reaction cleanliness for fluorophenol substrates [1].

Quantitative Evidence Guide: Performance Differentiation of 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene


Superior Regioselectivity in Ortho-Lithiation: MOM Protection Enables Exclusive Oxygen-Neighboring Metalation

The MOM-protected (trifluoromethyl)phenols react exclusively at oxygen-neighboring positions during lithiation, a regioselectivity not achievable with the unprotected parent phenol [1]. This exclusive selectivity eliminates the formation of unwanted regioisomers, simplifying purification and improving overall synthetic efficiency. Unprotected (trifluoromethyl)phenols can be ortho-metalated only after O-deprotonation, and even then products are formed in only moderate yields with compromised regioselectivity [1].

Site-selective metalation Ortho-lithiation Regioselectivity

High-Yield Aryl Iodide Formation: MOM-Protected Substrate Achieves 98% Yield in Electrophilic Trapping

Lithiation of a MOM-protected (trifluoromethyl)phenol derivative with n-BuLi followed by treatment with iodine afforded the corresponding aryl iodide in 98% yield [1]. This near-quantitative yield demonstrates the synthetic advantage of the MOM-protected substrate compared to unprotected phenols, which typically give lower and more variable yields under similar conditions [1].

Electrophilic substitution Aryl iodide synthesis Reaction yield

Enhanced Metabolic Stability via Trifluoromethyl and Fluoro Substituents

The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, while the fluorine atom improves binding selectivity and resistance to oxidative degradation [1]. These properties are well-documented for fluorinated aromatics in medicinal chemistry, contributing to improved bioavailability and longer half-lives in drug candidates [2].

Metabolic stability ADME properties Lipophilicity

Controlled Deprotection via MOM Group Enables Orthogonal Functionalization

The methoxymethoxy (MOM) group provides reversible protection for the phenolic hydroxyl, enabling site-selective functionalization at other positions before deprotection [1]. This orthogonal protection strategy allows for sequential transformations that would be impossible with the free phenol. The MOM group can be selectively cleaved under mild acidic conditions without affecting the CF₃ or F substituents [1].

Protecting group strategy Orthogonal synthesis Deprotection

High Purity and Defined Specification for Reproducible Research

Commercial suppliers offer 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene at ≥95% purity, with defined specifications available for procurement [1]. This high purity ensures reproducibility in sensitive reactions such as site-selective metalation, where impurities can quench organolithium reagents or lead to side products.

Purity Quality control Reproducibility

Optimal Application Scenarios for 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene


Site-Selective Ortho-Functionalization of Fluoro-Trifluoromethyl Arenes

Employ 2-Fluoro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene as the substrate for regioselective ortho-lithiation using n-BuLi or LIC-KOR reagent, followed by electrophilic trapping to install halogens, carboxyl groups, or other functional groups at the oxygen-neighboring position [1]. This approach enables the synthesis of ortho-substituted 2-fluoro-4-(trifluoromethyl)phenol derivatives in high yield and with exclusive regioselectivity, a transformation that is inefficient and non-selective when using the unprotected phenol analog [1].

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

Utilize this compound as a key intermediate in the synthesis of drug candidates requiring enhanced metabolic stability and bioavailability. The combined presence of CF₃ and F substituents confers favorable ADME properties, while the MOM-protected oxygen allows for late-stage deprotection and subsequent derivatization [1][2]. This building block is particularly suited for programs targeting long-acting molecules with improved pharmacokinetic profiles [2].

Orthogonal Synthesis of Complex Polyfunctional Arenes

Leverage the orthogonal protection provided by the MOM group to execute sequential functionalization of the aromatic ring. After site-selective metalation and trapping at the ortho position, the MOM group can be removed under mild acidic conditions to reveal a free hydroxyl group, which can then be further derivatized (e.g., alkylation, acylation, or Mitsunobu reaction) without affecting the installed ortho substituent or the CF₃ and F groups [1].

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